

# AZD-4818 for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD), a progressive inflammatory lung disease. The rationale for its development centered on the role of CCR1 in mediating the inflammatory cascade characteristic of COPD. This technical guide provides a comprehensive overview of the research on AZD-4818 for COPD, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the underlying biological pathways and research workflows. While AZD-4818 demonstrated a favorable safety profile in clinical trials, it ultimately did not show a significant beneficial effect in patients with moderate to severe COPD.[2][3] This document serves as an in-depth resource for researchers and professionals in the field of respiratory drug development.

## **Core Mechanism of Action and Rationale**

**AZD-4818** functions by inhibiting the binding of the CCR1 ligand, macrophage inflammatory protein- $1\alpha$  (MIP- $1\alpha$ ), to its receptor.[1] This interaction is a key step in the recruitment and activation of inflammatory cells, such as monocytes, neutrophils, and macrophages, to sites of inflammation.[1] In the context of COPD, which is characterized by a chronic inflammatory response to inhaled irritants like cigarette smoke, the CCR1 pathway is believed to play a significant role.[4][5] Upregulation of CCR1 has been observed in COPD patients and is



associated with disease severity.[5] Therefore, the therapeutic hypothesis was that by blocking the CCR1 receptor, **AZD-4818** could attenuate the inflammatory response in the lungs of COPD patients, thereby alleviating symptoms and potentially modifying disease progression.

## **Signaling Pathway**

The signaling cascade initiated by cigarette smoke exposure and leading to inflammation in COPD involves the CCR1 pathway. Cigarette smoke extract can induce the upregulation of CCR1, which, upon ligand binding, activates downstream signaling pathways including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and nuclear factor-KB (NF-KB) pathways.[4][6] This ultimately leads to the transcription of pro-inflammatory cytokines and the recruitment of inflammatory cells.





Click to download full resolution via product page

Caption: CCR1 Signaling Pathway in COPD Inflammation.



## Preclinical Research In Vivo Animal Model

A key preclinical study utilized a cigarette smoking mouse model to evaluate the in vivo efficacy of AZD-4818.[1]

- Experimental Protocol:
  - Animal Model: Mice were exposed to cigarette smoke to induce a COPD-like inflammatory phenotype.
  - Intervention: AZD-4818 was administered via nebulized inhalation at doses ranging from
     0.3 to 26 μg/kg for 5 days.[1]
  - Primary Endpoint: The primary endpoint was the assessment of neutrophil influx into the bronchoalveolar lavage (BAL) fluid.[1]

#### • Quantitative Data:

| Animal Model                        | Intervention           | Dosage       | Duration | Outcome                                           |
|-------------------------------------|------------------------|--------------|----------|---------------------------------------------------|
| Cigarette<br>Smoking Mouse<br>Model | Nebulized AZD-<br>4818 | 0.3-26 μg/kg | 5 days   | Inhibition of neutrophil influx into BAL fluid[1] |

## Clinical Research: The NCT00629239 Trial

The primary clinical investigation of **AZD-4818** in COPD was a Phase IIa, double-blind, placebo-controlled, randomized, parallel-group study (NCT00629239).[2][3][7]

## **Experimental Protocol**

- Study Design:
  - Objective: To assess the tolerability and efficacy of inhaled AZD-4818 in patients with moderate to severe COPD.[2][3]



Blinding: Double-blind.[2][3]

Control: Placebo.[2][3]

Randomization: Parallel group.[2][3]

Duration: 4 weeks of treatment.[2][3]

- Patient Population:
  - Inclusion Criteria:
    - Clinical diagnosis of COPD with symptoms for more than one year.[3]
    - Current or ex-smokers with a smoking history of at least 10 pack-years.
    - Forced expiratory volume in 1 second (FEV1) between 40% and 80% of the predicted normal value after administration of a short-acting bronchodilator.[3]
  - Number of Participants: 65 patients were randomized, with 33 receiving AZD-4818 and 32 receiving placebo.[2]
  - Demographics: The median age of the participants was 65.6 years, and 47 were male.
- Intervention:
  - Drug: AZD-4818.[2]
  - Dosage: 300μg administered twice daily.[2][3]
  - Delivery: Via Turbuhaler®.[2][3]
- Assessments:
  - Safety: Monitored through the recording of adverse events.[2]
  - Efficacy:



- Lung Function: Forced Expiratory Volume in 1 second (FEV1) and morning Peak
   Expiratory Flow (PEF).[2]
- Functional Capacity: 6-minute walk test.[2]
- Health Status and Dyspnea: Modified Medical Research Council (MMRC) dyspnoea index, BODE index (Body-mass index, airflow Obstruction, Dyspnea, and Exercise capacity), and the COPD Clinical Questionnaire (CCQ).[2]
- Pharmacokinetics: Plasma concentrations of AZD-4818 were measured after the first dose and after 2 and 4 weeks of treatment.[2][3]

## **Quantitative Data**

**Efficacy Outcomes:** 

The study found no statistically significant difference between **AZD-4818** and placebo for any of the efficacy endpoints.[2][3]

| Endpoint                            | AZD-4818 vs. Placebo<br>Difference | p-value            |
|-------------------------------------|------------------------------------|--------------------|
| Change from baseline in FEV1        | 0.026 L                            | 0.69[2][3]         |
| Change from baseline in morning PEF | -6 L/min                           | 0.23[2][3]         |
| 6-minute walk test                  | No significant difference          | Not reported[2][3] |
| MMRC dyspnoea index                 | No significant difference          | Not reported[2][3] |
| BODE index                          | No significant difference          | Not reported[2][3] |
| CCQ scores                          | No significant difference          | Not reported[2][3] |

Safety and Tolerability:

AZD-4818 was generally well tolerated.[2][3]



| Safety Parameter                    | AZD-4818 (n=33)                                                                    | Placebo (n=32) |
|-------------------------------------|------------------------------------------------------------------------------------|----------------|
| Treatment-related Adverse<br>Events | 13                                                                                 | 14[2][3]       |
| Serious Adverse Events              | 2 (exacerbation [not treatment-related], deep vein thrombosis [treatment-related]) | 0[2][3]        |
| Discontinuations                    | 7                                                                                  | 4[2]           |

#### Pharmacokinetics:

Plasma concentrations of **AZD-4818** indicated that patients were exposed to the drug as expected.[2][3] Specific pharmacokinetic parameters from this study are not detailed in the primary publication.

## **Research and Development Workflow**

The development of **AZD-4818** for COPD followed a logical progression from preclinical investigation to clinical evaluation.





Click to download full resolution via product page

Caption: AZD-4818 Development Workflow for COPD.



### Conclusion

The investigation of **AZD-4818** for the treatment of COPD provides a valuable case study in respiratory drug development. While the preclinical rationale was sound and the drug demonstrated a good safety profile, the lack of clinical efficacy in a well-designed Phase IIa trial led to the discontinuation of its development for this indication.[2][3] These findings, which are consistent with the lack of success of other CCR1 antagonists in various inflammatory diseases, underscore the complexities of translating preclinical findings into clinical benefit. This technical guide offers a comprehensive repository of the available data on **AZD-4818** for COPD, serving as a resource for future research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. CCR1 antagonists: what have we learned from clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-chemokine receptors in chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AZD-4818 for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666219#azd-4818-for-copd-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com